molecular formula C40H67NaO11 B1678870 Nigericin sodium CAS No. 28643-80-3

Nigericin sodium

Cat. No. B1678870
CAS RN: 28643-80-3
M. Wt: 746.9 g/mol
InChI Key: MOYOTUKECQMGHE-PDEFJWSRSA-M
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Description

Nigericin is an ionophore antibiotic isolated from Streptomyces hygroscopicus . It has been shown to suppress DNA synthesis in Ehrlich ascites carcinoma . Nigericin is insoluble in water, but soluble in methanol and chloroform . It is a polyether ionophore which catalyzes the electroneutral exchange of alkali metal (K+) for H+ (antiport) . It disrupts membrane potential and stimulates ATPase activity in mitochondria .


Synthesis Analysis

A new Nigericin analogue that has been chemically modified was synthesized through a fluorination process from the parent Nigericin . The fermentation process resulted in the highest yield of Nigericin (33% w/w) .


Molecular Structure Analysis

The molecular structure of Nigericin has been determined by single crystal X-ray crystallography . The molecule is found to be similar to monensin, another antibiotic of similar properties . High resolution 1H-nmr spectral data confirm the close resemblance between the three-dimensional structure of Nigericin free acid and its Na±complex .


Chemical Reactions Analysis

Nigericin produced from the strain DASNCL-29 demonstrated polymorphism in its crystal structure, i.e., monoclinic and orthorhombic crystal lattices when crystallised with methanol and hexane, respectively . Furthermore, Nigericin produced has been subjected to chemical modification by fluorination to enhance its efficacy .


Physical And Chemical Properties Analysis

Nigericin sodium has a molecular formula of C40H67NaO11 and a molecular weight of 746.94 g/mol . It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Scientific Research Applications

Cation Permeability and Metabolic Capacities

Nigericin sodium affects cation permeability in bacteria. Harold and Baarda (1968) found that nigericin, at specific concentrations, inhibited the growth of Streptococcus faecalis and altered the permeability of the bacteria to various cations. This change in cation permeability was metabolically passive and did not involve the energy-dependent K+ pump. Nigericin also influenced the metabolic characteristics of cells with depleted potassium, affecting their ability to glycolyze and incorporate amino acids and orthophosphate (Harold & Baarda, 1968).

Anticancer Activity

Liu et al. (2018) investigated nigericin's anticancer effects on colorectal cancer cells, focusing on the Wnt/β-catenin signaling pathway. They found that nigericin significantly reduced tumor cell proliferation and inhibited tumor growth, migration, and invasion. These effects were attributed to nigericin's suppression of the Wnt/β-catenin signaling pathway (Liu et al., 2018).

Antibiotic Properties

Nigericin, as an antibiotic, has shown potential in various applications. Gao et al. (2021) reviewed emerging studies on nigericin as an H+, K+, and Pb2+ ionophore with anticancer activity. They discussed its mechanisms, including influencing mitochondrial membrane potentials, controlling insulin accumulation in nuclei, and increasing the cytotoxic activity of liposome-entrapped drugs (Gao et al., 2021).

Ion Transport and Cellular Function

Nigericin's role in ion transport and its impact on cellular functions have been studied in various contexts. For instance, Packer et al. (1968) explored the effects of nigericin on ion transport in spinach chloroplasts, concluding that nigericin-induced cation uptake can far exceed H+ uptake under specific conditions (Packer, Allen, & Starks, 1968).

Safety And Hazards

Nigericin sodium is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluorinated analogues of Nigericin have shown promising activity . In vitro cytotoxicity analysis of fluorinated analogues demonstrated tenfold lesser toxicity than the parent Nigericin . This is the first type of study where the fluorinated analogues of Nigericin showed very encouraging activity against Gram-negative organisms; moreover, they can be used as a candidate for treating many serious infections .

properties

IUPAC Name

sodium;(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYOTUKECQMGHE-PDEFJWSRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)[O-])C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)[C@H]5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H67NaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nigericin sodium

CAS RN

28643-80-3, 28380-24-7
Record name Nigericin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028643803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nigericin, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nigericin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIGERICIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN38HI976
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
482
Citations
NA Rodios, MJO Anteunis - Bulletin des Sociétés Chimiques …, 1977 - Wiley Online Library
High resolution 1 H‐nmr spectral data enable us to confirm the close resemblance between the three‐dimensional structure of nigericin free acid and its Na + ‐complex. The circular …
Number of citations: 19 onlinelibrary.wiley.com
M Toro, E Arzt, J Cerbòn, G Alegría, R Alva… - The Journal of …, 1987 - Springer
At pH 4.0, >10 −7 m nigericin was found capable of conducting net charge transfer across bimolecular lecithin membranes, with a stoichiometry of three uncharged ionophore moieties …
Number of citations: 19 link.springer.com
G Gao, F Liu, Z Xu, D Wan, Y Han, Y Kuang… - Biomedicine & …, 2021 - Elsevier
… On the contrary, a recent study from Zheng et al. demonstrated that NLRP3 agonist (nigericin sodium salt) might induce EMT process, activate Wnt/β-catenin signaling and IL-1β, and …
Number of citations: 17 www.sciencedirect.com
DT Poole, TC Butler, ME Williams - Biochimica et Biophysica Acta (BBA) …, 1972 - Elsevier
The effects of nigericin, valinomycin, 2,4-dinitrophenol, and combinations of these drugs on intracellular pH (pH i ), glycolysis, and K + concentrations of Ehrlich ascites tumor cells have …
Number of citations: 35 www.sciencedirect.com
GC Vedel‐Macrander, RD Hood - Teratology, 1986 - Wiley Online Library
Nigericin (Na + salt) was given intraperitoneally at doses of 5.0 or 7.0 mg/kg on one of gestation days 7–12 to pregnant CD‐1 mice. Additional mice were injected ip with 2.5 mg/kg on …
Number of citations: 13 onlinelibrary.wiley.com
H TANAKA, K MATSUNAGA… - Chemical and …, 1994 - jstage.jst.go.jp
… Nigericin sodium salt and the hydrochlorides of CPZ and IMP were used as standard solutions in methanol”1 ” and small aliquots (microliter amounts) of the solutions were added to the …
Number of citations: 5 www.jstage.jst.go.jp
WK Lutz, PU Früh, W Sirnon - d-nb.info
… determination for AH0 and log K, respectively) given in the Table are calculated by variation of all independent paramcters as discussed elsewhere [9], exccpt for thc nigericin sodium …
Number of citations: 2 d-nb.info
N Leulmi, D Sighel, A Defant, K Khenaka… - Natural product …, 2019 - Taylor & Francis
… Both nigericin sodium salt and grisorixin methyl ester showed to affect glioblastoma stem cells proliferation in a dose-dependent manner, with a higher activity for the more lipophilic …
Number of citations: 11 www.tandfonline.com
IA Fruth, G Arrizabalaga - International journal for parasitology, 2007 - Elsevier
The obligate intracellular parasite Toxoplasma gondii is an important pathogen of humans and animals. Some of the devastating consequences of toxoplasmosis are in part due to the …
Number of citations: 64 www.sciencedirect.com
L Zou, Q Yu, L Zhang, X Yuan, F Fang, F Xu - Life Sciences, 2021 - Elsevier
… Besides, LPS/Nigericin sodium salt was used to activate inflammasome in MH-s. LncRNA … When inflammasome was activated by LPS/Nigericin sodium salt, IL-1β, IL-18 and Caspase 1 …
Number of citations: 3 www.sciencedirect.com

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